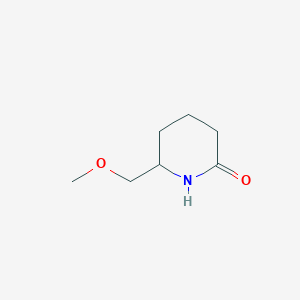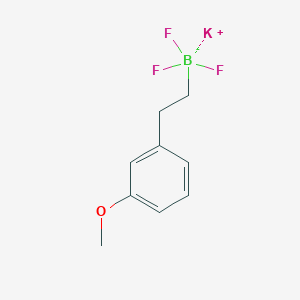
Potassium trifluoro(3-methoxyphenethyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-methoxyphenethyl)borate: is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, making them suitable for a range of synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium trifluoro(3-methoxyphenethyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general procedure involves the in situ reaction of an organoborane with potassium bifluoride to form the trifluoroborate salt . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound in bulk quantities. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(3-methoxyphenethyl)borate undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The compound is known for its role in substitution reactions, especially in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: In chemistry, potassium trifluoro(3-methoxyphenethyl)borate is widely used in cross-coupling reactions to form carbon-carbon bonds. Its stability and reactivity make it a valuable reagent in organic synthesis .
Biology and Medicine: Its ability to form stable bonds with various organic molecules makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role in producing high-performance polymers and other materials is of significant interest .
Mechanism of Action
The mechanism by which potassium trifluoro(3-methoxyphenethyl)borate exerts its effects involves its ability to participate in various chemical reactions. The compound acts as a nucleophile in substitution reactions, facilitating the formation of new bonds. Its molecular targets and pathways are primarily related to its reactivity with other organic molecules, enabling the synthesis of complex structures .
Comparison with Similar Compounds
- Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness: Potassium trifluoro(3-methoxyphenethyl)borate stands out due to its specific functional groups, which impart unique reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of moisture and air stability, making it more suitable for certain synthetic applications .
Properties
Molecular Formula |
C9H11BF3KO |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(3-methoxyphenyl)ethyl]boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13;/h2-4,7H,5-6H2,1H3;/q-1;+1 |
InChI Key |
HQARKRSHKMECCT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1=CC(=CC=C1)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
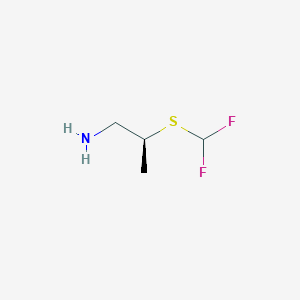
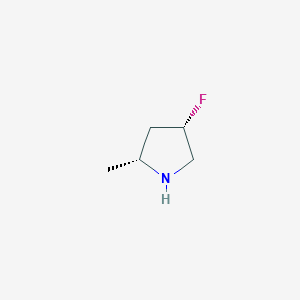
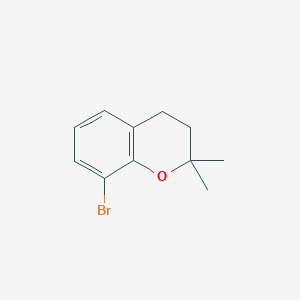
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)
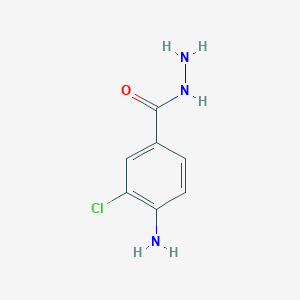
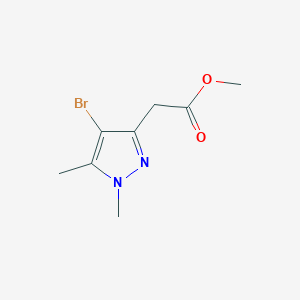
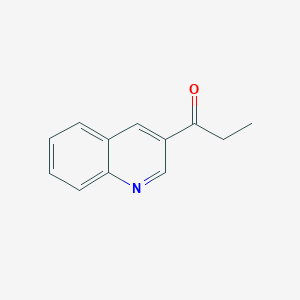
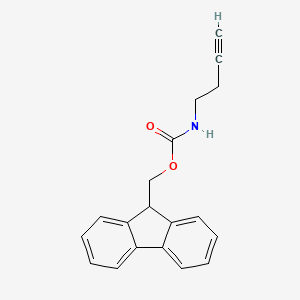
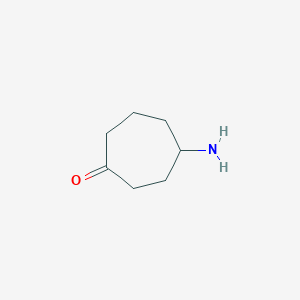
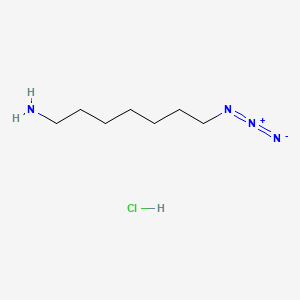
![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
